molecular formula C13H8Cl3NO3S B14402277 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride CAS No. 89564-65-8

4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B14402277
CAS No.: 89564-65-8
M. Wt: 364.6 g/mol
InChI Key: ZRNGOAHDSYRFLA-UHFFFAOYSA-N
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Description

4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a dichlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride typically involves the reaction of 2,5-dichlorobenzamide with benzene-1-sulfonyl chloride. The reaction is carried out in the presence of a suitable base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are used to prevent hydrolysis of the sulfonyl chloride group.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with nucleophilic amino acid residues in proteins, leading to the modification of protein structure and function .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonyl chloride: Lacks the dichlorobenzamido group and is less reactive.

    4-(2,5-Dichlorobenzamido)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group and is less electrophilic.

    2,5-Dichlorobenzamide: Lacks the sulfonyl chloride group and has different reactivity.

Uniqueness

4-(2,5-Dichlorobenzamido)benzene-1-sulfonyl chloride is unique due to the presence of both the dichlorobenzamido and sulfonyl chloride groups. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The compound’s ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .

Properties

CAS No.

89564-65-8

Molecular Formula

C13H8Cl3NO3S

Molecular Weight

364.6 g/mol

IUPAC Name

4-[(2,5-dichlorobenzoyl)amino]benzenesulfonyl chloride

InChI

InChI=1S/C13H8Cl3NO3S/c14-8-1-6-12(15)11(7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)

InChI Key

ZRNGOAHDSYRFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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